2-(Boc-amino)-4-iodobutyric acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Boc-amino)-4-iodobutyric acid methyl ester is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, an iodine atom, and a methyl ester functional group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group for the amino function, preventing it from reacting under certain conditions, while the iodine atom can be used in various substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-4-iodobutyric acid methyl ester typically involves multiple steps:
Protection of the Amino Group: The amino group is protected by reacting the starting amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms the Boc-protected amino acid.
Iodination: The Boc-protected amino acid is then subjected to iodination. This can be achieved using iodine and a suitable oxidizing agent like sodium iodide (NaI) in the presence of an acid.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and a strong acid like sulfuric acid or hydrochloric acid as a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-4-iodobutyric acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), or other nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Substitution: Formation of azido or cyano derivatives.
Deprotection: Free amino acid derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
2-(Boc-amino)-4-iodobutyric acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-4-iodobutyric acid methyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino function during various synthetic steps, preventing unwanted side reactions. The iodine atom allows for selective substitution reactions, enabling the introduction of different functional groups. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
2-(Boc-amino)-4-bromobutyric acid methyl ester: Similar structure but with a bromine atom instead of iodine.
2-(Boc-amino)-4-chlorobutyric acid methyl ester: Contains a chlorine atom instead of iodine.
2-(Boc-amino)-4-fluorobutyric acid methyl ester: Features a fluorine atom instead of iodine.
Uniqueness
2-(Boc-amino)-4-iodobutyric acid methyl ester is unique due to the presence of the iodine atom, which is larger and more reactive compared to bromine, chlorine, and fluorine. This makes it particularly useful in certain substitution reactions where the reactivity of iodine is advantageous.
Properties
IUPAC Name |
methyl 4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAWQKJZQJHWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCI)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.